molecular formula C12H14N2 B137098 (S)-1-Benzyl-pyrrolidine-3-carbonitrile CAS No. 159063-16-8

(S)-1-Benzyl-pyrrolidine-3-carbonitrile

Cat. No.: B137098
CAS No.: 159063-16-8
M. Wt: 186.25 g/mol
InChI Key: RYCQUUNQHVAFSM-GFCCVEGCSA-N
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Description

(S)-1-Benzyl-pyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative characterized by a benzyl group at the nitrogen atom and a nitrile (-CN) substituent at the 3-position of the pyrrolidine ring. The stereochemistry at the 3-position is designated as (S), which confers enantioselective properties critical for applications in asymmetric synthesis and pharmaceutical intermediates . Pyrrolidine derivatives are widely studied for their conformational flexibility due to the puckered nature of the five-membered ring, as described by Cremer-Pople puckering coordinates . The nitrile group enhances electrophilicity, making this compound a versatile precursor for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines. Its benzyl group provides steric bulk, influencing reactivity and selectivity in catalytic processes.

Properties

IUPAC Name

(3S)-1-benzylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCQUUNQHVAFSM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-pyrrolidine-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.

    Benzylation: The nitrogen atom of the pyrrolidine ring is then benzylated using benzyl halides under basic conditions.

    Nitrile Introduction: The nitrile group is introduced at the third carbon position through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-Benzyl-pyrrolidine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and nitrile functionality play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-1-Benzyl-pyrrolidine-3-carbonitrile can be contextualized by comparing it to related pyrrolidine derivatives. Key compounds for comparison include:

(S)-1-Benzyl-3-mesyloxypyrrolidine

  • Structural Differences : Replaces the nitrile group with a mesyloxy (-OSO₂CH₃) leaving group.
  • Reactivity: The mesyloxy group facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the nitrile group in the target compound participates in cyano-specific transformations (e.g., hydrolysis to amides or ketones) .
  • Applications : Primarily serves as an intermediate in alkylation or arylation reactions, unlike the nitrile derivative, which is tailored for electrophilic chemistry.

(S)-1-N-Carboxybenzyl-3-cyanopyrrolidine

  • Structural Differences : Features a carboxybenzyl (Cbz) protecting group instead of a simple benzyl substituent.
  • Stability and Reactivity: The Cbz group is acid-labile and removable via hydrogenolysis, offering orthogonal protection strategies compared to the benzyl group, which requires harsher conditions (e.g., catalytic hydrogenation) for removal .
  • Applications : Widely used in peptide synthesis to protect amines, whereas the target compound’s benzyl group is typically retained in final products or utilized in sterically demanding reactions.

Spiro-Indoline-Pyrrolidine-Carbonitrile Derivatives

  • Structural Complexity : Example: 1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile. This compound incorporates a spiro architecture with fused indoline and pyrrolidine rings, introducing additional steric and electronic effects.
  • Crystallographic Insights: X-ray studies of such spiro compounds reveal distinct hydrogen-bonding networks and ring-puckering parameters compared to monocyclic pyrrolidines. For instance, the nitrile group in spiro derivatives may participate in weaker C-H···N interactions, while the target compound’s nitrile could engage in dipole-dipole interactions due to its simpler structure .

Structural and Functional Data Tables

Table 1: Substituent Effects on Pyrrolidine Derivatives

Compound Substituent at 3-Position Protecting Group Key Applications
This compound -CN Benzyl Asymmetric catalysis, drug intermediates
(S)-1-Benzyl-3-mesyloxypyrrolidine -OSO₂CH₃ Benzyl Alkylation/arylation precursor
(S)-1-N-Cbz-3-cyanopyrrolidine -CN Cbz Peptide synthesis, reversible protection
Spiro-carbonitrile derivative -CN Benzyl/Indoline Multitarget drug discovery, kinase inhibitors

Table 2: Conformational Analysis (Cremer-Pople Parameters)

Compound Puckering Amplitude (Å) Phase Angle (°) Reference
This compound 0.45 (estimated) 18 (estimated)
Spiro-carbonitrile derivative 0.62 34

Research Findings and Implications

  • Hydrogen Bonding : The nitrile group in this compound exhibits weaker hydrogen-bonding propensity compared to hydroxyl or amine-containing analogs, as predicted by graph-set analysis . This property may reduce crystallinity but enhance solubility in apolar solvents.
  • Synthetic Utility : The benzyl group’s steric bulk in the target compound hinders racemization during enantioselective reactions, unlike the Cbz-protected derivative, where steric effects are mitigated by the carbamate group .
  • Catalytic Applications : The nitrile’s electron-withdrawing nature activates adjacent positions for nucleophilic attacks, a feature absent in mesyloxy or Cbz analogs .

Biological Activity

(S)-1-Benzyl-pyrrolidine-3-carbonitrile is a chiral compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This compound, characterized by a pyrrolidine ring with a benzyl group and a carbonitrile functional group, exhibits unique properties that make it a subject of interest in medicinal chemistry.

  • Molecular Formula : C12H14N2
  • Molecular Weight : 202.25 g/mol
  • IUPAC Name : (S)-1-benzylpyrrolidine-3-carbonitrile

The presence of the nitrogen atom in the pyrrolidine ring contributes to the compound's three-dimensional structure, influencing its chemical behavior and biological interactions.

Biological Activities

Research indicates that this compound demonstrates several notable biological activities:

  • Neuroactive Properties : The compound has been investigated for its potential neuroactive effects, which may include modulation of neurotransmitter systems.
  • Antidiabetic Potential : Similar compounds in the pyrrolidine class have shown promise as antidiabetic agents, suggesting that this compound may also exhibit such properties .
  • Antiviral Activity : There is preliminary evidence suggesting that derivatives of pyrrolidine can inhibit viral enzymes, indicating potential antiviral applications .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic pathways or neurotransmitter release, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique properties:

Compound NameStructure FeaturesUnique Properties
1-BenzylpyrrolidinePyrrolidine ring with benzyl groupNeuroactive properties
1-benzylpyrrolidine-2-carboxylic acidContains carboxylic acid functionalityIncreased solubility and reactivity
2-(Benzyl)pyrrolidineSubstituted at the second positionDifferent biological activity
1-benzylpyrrolidin-2-oneContains a ketone instead of carbonitrileMay exhibit different reactivity

This comparison highlights how variations in functional groups can significantly affect biological activities and chemical behaviors, underscoring the uniqueness of this compound within this class of compounds.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and its analogs:

  • Neuropharmacological Studies : Research has indicated that pyrrolidine derivatives can influence neurotransmitter systems, potentially providing therapeutic benefits for neurodegenerative diseases. For instance, compounds structurally related to this compound have shown efficacy in preclinical models of Alzheimer's disease by modulating acetylcholine levels.
  • Antidiabetic Research : A study examining various piperazine and piperidine derivatives highlighted the potential of pyrrolidine-based compounds as inhibitors of α-glucosidases. This suggests that this compound could be further investigated for its antidiabetic properties .
  • Antiviral Activity : A case study focused on amino acid inhibitors demonstrated that certain pyrrolidine derivatives could effectively inhibit influenza virus neuraminidase, indicating a potential antiviral role for similar structures .

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